molecular formula C15H10FNO2 B6400562 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid CAS No. 1261973-98-1

2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid

Cat. No.: B6400562
CAS No.: 1261973-98-1
M. Wt: 255.24 g/mol
InChI Key: MGCYVAUCJCIJBJ-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid is an organic compound with a complex structure, characterized by the presence of a cyano group, a fluorine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-fluorotoluene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt is treated with copper(I) cyanide to introduce the cyano group.

    Carboxylation: The resulting compound undergoes carboxylation to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 2-(5-Cyano-2-fluorophenyl)-5-carboxybenzoic acid.

    Reduction: 2-(5-Amino-2-fluorophenyl)-5-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.

    Materials Science: Incorporated into polymers to enhance thermal and mechanical properties.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules with anti-inflammatory or anticancer properties.

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.

Industry:

    Dyes and Pigments: Intermediate in the synthesis of dyes and pigments with specific color properties.

    Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to molecular targets.

Molecular Targets and Pathways:

    Enzymes: Inhibits or activates enzymes involved in metabolic pathways.

    Receptors: Binds to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 2-(5-Cyano-2-chlorophenyl)-5-methylbenzoic acid
  • 2-(5-Cyano-2-bromophenyl)-5-methylbenzoic acid
  • 2-(5-Cyano-2-iodophenyl)-5-methylbenzoic acid

Uniqueness: 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and stability. The fluorine atom’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, enhancing the compound’s metabolic stability and bioavailability.

Properties

IUPAC Name

2-(5-cyano-2-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-2-4-11(13(6-9)15(18)19)12-7-10(8-17)3-5-14(12)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCYVAUCJCIJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689796
Record name 5'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-98-1
Record name 5'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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